Benzenepropanol, 3,5-dichloro-
Overview
Description
Benzenepropanol, 3,5-dichloro- is a chemical compound with the molecular formula C9H10Cl2O . It is also known as 3,5-Dichlorobenzenepropanol .
Molecular Structure Analysis
The molecular structure of 3,5-Dichlorobenzenepropanol consists of a benzene ring attached to a propanol group, with two chlorine atoms attached to the benzene ring . The molecular weight of this compound is 205.08 .Physical And Chemical Properties Analysis
3,5-Dichlorobenzenepropanol is a colorless to pale yellow liquid with a floral, balsamic odor . It has a melting point of less than -18 °C and a boiling point of 235 °C .Scientific Research Applications
Synthesis and Chemical Properties
One study focuses on the structural analysis of dihydroxylated metabolites related to "Benzenepropanol, 3,5-dichloro-", showcasing the π-π stacking interactions and the effect of methoxy groups on the non-chlorinated ring's plane, indicating the compound's potential in materials science and organic synthesis (Dhakal, Parkin, & Lehmler, 2019). Another research highlights a novel method for synthesizing perfume aldehydes from carboxylic acids, presenting a convenient approach for preparing such compounds, including those related to "Benzenepropanol, 3,5-dichloro-" (Liang, 2009).
Catalysis and Chemical Reactions
Research into the ultrasound-assisted hydrogenation of cinnamaldehyde to "Benzenepropanol, 3,5-dichloro-" demonstrates the catalytic efficiency and kinetic modeling of the reaction, offering insights into the synthesis process and the potential for industrial applications (Disselkamp, Hart, Williams, White, & Peden, 2005). Another study details the synthesis and characterization of benzoxazine monomers and polymers based on dichloro-diaminodiphenylmethane, revealing the material's fire-resistant properties and applications in polymer composite materials (Petrakova et al., 2020).
Environmental Applications
The transformation pathways and toxicity variation of benzophenone compounds in the water treatment process, specifically through chlorination disinfection, illustrate the environmental impact and potential risks associated with "Benzenepropanol, 3,5-dichloro-" and its derivatives (Liu, Wei, Liu, & Du, 2016). This research provides critical data on the ecological safety and human health implications of chemical residues in water.
Safety and Hazards
properties
IUPAC Name |
3-(3,5-dichlorophenyl)propan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2O/c10-8-4-7(2-1-3-12)5-9(11)6-8/h4-6,12H,1-3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFYHVNQQBNMCOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)CCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701309890 | |
Record name | 3,5-Dichlorobenzenepropanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701309890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
95333-96-3 | |
Record name | 3,5-Dichlorobenzenepropanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95333-96-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dichlorobenzenepropanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701309890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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